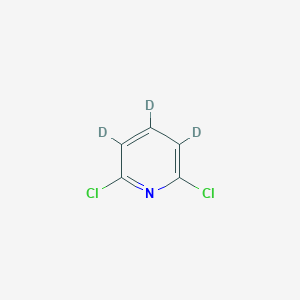
2,6-Dichloropyridine-3,4,5-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloropyridine-3,4,5-D3 is a deuterated derivative of 2,6-dichloropyridine. It is a chlorinated pyridine compound where three hydrogen atoms at positions 3, 4, and 5 are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dichloropyridine-3,4,5-D3 can be synthesized through the chlorination of pyridine followed by deuteration. The initial step involves the chlorination of pyridine to form 2,6-dichloropyridine. This is typically achieved by reacting pyridine with chlorine gas under controlled conditions. The resulting 2,6-dichloropyridine is then subjected to deuteration, where hydrogen atoms at positions 3, 4, and 5 are replaced with deuterium atoms using deuterium gas or deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade pyridine and chlorine gas, followed by deuteration using deuterium gas. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloropyridine-3,4,5-D3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2,6-dichloropyridine derivatives.
Oxidation Reactions: It can undergo oxidation to form pyridine N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of 2,6-diaminopyridine or 2,6-dichloropyridine ethers.
Reduction: Formation of partially or fully dechlorinated pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloropyridine-3,4,5-D3 is used in various scientific research applications:
Chemistry: As a labeled compound in mechanistic studies and reaction tracking.
Biology: In metabolic studies to trace the incorporation and transformation of pyridine derivatives.
Medicine: As a precursor in the synthesis of deuterated pharmaceuticals, which can have improved pharmacokinetic properties.
Industry: In the development of agrochemicals and materials science for the synthesis of deuterated polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 2,6-dichloropyridine-3,4,5-D3 involves its interaction with various molecular targets depending on the specific application. In chemical reactions, the deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect. In biological systems, deuterated compounds can exhibit altered metabolic pathways and reduced rates of enzymatic degradation, leading to prolonged activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyridine: The non-deuterated analog, commonly used in similar applications but without the isotopic labeling benefits.
2-Chloropyridine: A mono-chlorinated derivative with different reactivity and applications.
3,5-Dichloropyridine: Another isomer with chlorine atoms at different positions, leading to different chemical properties and uses
Uniqueness
2,6-Dichloropyridine-3,4,5-D3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic chemistry. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for specific research applications where isotopic effects are beneficial .
Eigenschaften
Molekularformel |
C5H3Cl2N |
|---|---|
Molekulargewicht |
151.01 g/mol |
IUPAC-Name |
2,6-dichloro-3,4,5-trideuteriopyridine |
InChI |
InChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H/i1D,2D,3D |
InChI-Schlüssel |
FILKGCRCWDMBKA-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1[2H])Cl)Cl)[2H] |
Kanonische SMILES |
C1=CC(=NC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


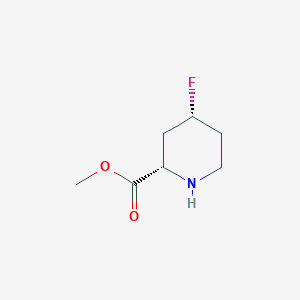
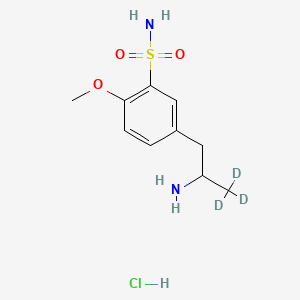
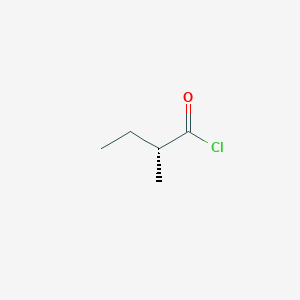

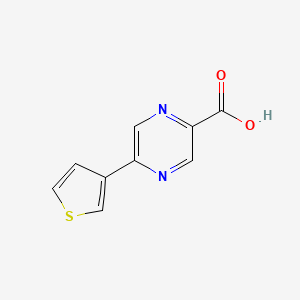

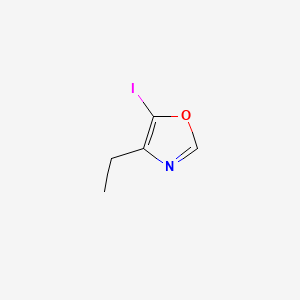



![(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione](/img/structure/B13449508.png)
![1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone](/img/structure/B13449511.png)

![1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B13449525.png)
